Batilol, (R)-
Description
Isolation and Identification from Marine Organisms
(R)-Batilol, also referred to as batyl alcohol, has been reported in various marine organisms, including soft corals. nih.govtiiips.com
Lobophytum pauciflorum : Batilol has been isolated from the soft coral Lobophytum pauciflorum. researchgate.net In one study, bioassay-guided fractionation of an extract from L. pauciflorum collected from the Red Sea led to the isolation of batilol, alongside other compounds. researchgate.net Another investigation of L. pauciflorum from the South China Sea also identified several new steroids. beilstein-journals.orgbeilstein-journals.org
Sarcophyton trocheliophorum : This species of soft coral is another known source of batilol. tiiips.com Chemical investigations of S. trocheliophorum have revealed a variety of other secondary metabolites, including phenolic compounds and terpenoids. biointerfaceresearch.comnih.gov
Sinularia polydactyla : GC-MS analysis of extracts from Sinularia polydactyla has identified batilol as one of its chemical constituents. smujo.id This finding contributes to the broader understanding of the chemical diversity within the Sinularia genus. nih.govnih.gov
Cespitularia simplex : Alongside S. polydactyla, batilol has also been reported for the first time in Cespitularia simplex through GC-MS analysis of its ethyl acetate (B1210297) extract. smujo.id
Table 1: Marine Organisms Containing (R)-Batilol
| Species | Finding | Reference |
| Lobophytum pauciflorum | Isolation of batilol | researchgate.net |
| Sarcophyton trocheliophorum | Reported as a natural source | tiiips.com |
| Sinularia polydactyla | Identified via GC-MS analysis | smujo.id |
| Cespitularia simplex | Identified via GC-MS analysis | smujo.id |
Presence in Terrestrial Organisms and Plant-Pathogen Interactions
(R)-Batilol has been detected in the seed galls of annual ryegrass (Lolium rigidum) that are infected by the nematode Anguina funesta and the bacterium Rathayibacter toxicus. nih.govwikipedia.orgpurdue.edu This complex interaction leads to annual ryegrass toxicity (ARGT), a fatal disease in livestock. nih.govwikipedia.org A study analyzing the chemical differences between healthy seeds, nematode galls, and bacterial galls found that batilol was a metabolite present in both types of galls. nih.govnih.gov This suggests a potential role for batilol in the biochemical transformations that occur during the infection process. nih.gov
Aesculus chinensis Bunge leaves : Pyrolysis-gas chromatography-mass spectrometry (PY/GC-MS) analysis of the leaves of Aesculus chinensis Bunge has identified batilol among its pyrolysis products. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov This suggests that the leaves of this plant can serve as a source of batilol, which has potential applications in various fields. nih.govnih.gov
Laurus nobilis : While a wide range of compounds, including essential oils and polyphenols, have been identified in the leaves of Laurus nobilis (bay laurel), the presence of batilol is not explicitly highlighted in the provided search results. unisa.itnih.govarchivepp.comresearchgate.netmdpi.com
Proposed Biosynthetic Pathways of Alkylglycerols
The biosynthesis of alkylglycerols like (R)-Batilol is an integral part of ether lipid metabolism. wikipedia.org The initial steps of this process occur in the peroxisomes. nih.gov The pathway involves several key enzymatic reactions.
One proposed route for the formation of the ether bond in alkylglycerols involves two key enzymes: glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate (B84403) synthase (AGPS). nih.gov Fatty acyl-CoA reductases (FAR1/2) produce the fatty alcohol required by AGPS to form the ether linkage at the sn-1 position of the glycerol (B35011) backbone. nih.gov
Another described step in the biosynthesis of alkylglycerols is the phosphorylation of 1-O-alkyl-sn-glycerol by an enzyme called alkylglycerol kinase. wikipedia.org This enzyme catalyzes the transfer of a phosphate group from ATP to 1-O-alkyl-sn-glycerol, forming 1-O-alkyl-sn-glycerol 3-phosphate and ADP. wikipedia.org This reaction is a key step in ether lipid metabolism. wikipedia.org The metabolism of alkylglycerols can proceed via two main routes: incorporation into the ether glycerolipid biosynthesis pathway or oxidation by alkylglycerol monooxygenase. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
(2R)-3-octadecoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBUMNBNEWYMNJ-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10567-22-3, 68990-53-4 | |
| Record name | Batilol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010567223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerides, C14-22 mono- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068990534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerides, C14-22 mono- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | BATILOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U43W9B128S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Natural Occurrence and Biosynthesis
Proposed Biosynthetic Pathways of Alkylglycerols
Precursor Incorporation Studies
The biosynthesis of ether lipids, including (R)-Batilol, involves the formation of a characteristic ether linkage between a fatty alcohol and a glycerol (B35011) backbone. Precursor incorporation studies have been instrumental in elucidating this pathway, demonstrating the direct utilization of dietary alkylglycerols.
Research in rodent models has shown that dietary 1-O-alkyl-sn-glycerols are stereospecifically incorporated into tissue plasmalogens. ebi.ac.uk Crucially, these studies revealed that the ether bond remains intact during this process, indicating that the entire alkylglycerol molecule is used as a building block. ebi.ac.uktiiips.com
To further understand the specificity of this pathway, comparative studies were conducted using various potential precursors. When young rats were fed 1-O-heptadecyl-sn-glycerol, a structurally similar but uncommon ether lipid, it was incorporated to a high degree into the plasmalogens of all tissues analyzed, with the notable exception of the brain. ebi.ac.uk This suggests a high specificity of the incorporating enzymes and a potential barrier or distinct metabolic pathway in neural tissues.
Comparative experiments with other precursors, such as 3-O-heptadecyl-sn-glycerol, heptadecanol (a fatty alcohol), and heptadecanoic acid (a fatty acid), were performed to challenge the pathway. ebi.ac.uktiiips.com The results strongly indicated a stereospecific incorporation of the intact 1-O-alkyl-sn-glycerol molecule, rather than its components being broken down and reassembled. ebi.ac.uktiiips.com The lack of significant incorporation from the fatty alcohol or fatty acid precursors into ether lipids underscored that pre-formed alkylglycerols are the preferred substrate. ebi.ac.uktiiips.com
The following table summarizes key findings from these precursor incorporation studies.
Table 1: Summary of Precursor Incorporation Study Findings
| Precursor Administered | Study Model | Key Research Finding |
|---|---|---|
| 1-O-heptadecyl-sn-glycerol | Young Rats | The precursor was highly incorporated into the plasmalogens of most tissues, except for the brain. ebi.ac.uk |
| 3-O-heptadecyl-sn-glycerol | Rodents | Comparative studies demonstrated the stereospecific incorporation of dietary 1-O-alkyl-sn-glycerols. ebi.ac.uktiiips.com |
| Heptadecanol | Rodents | Used as a control precursor to show that intact alkylglycerols, not their fatty alcohol components, are the primary substrate for incorporation. ebi.ac.uktiiips.com |
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| (R)-Batilol | 10831326 |
| Glycerol | 753 |
| Heptadecanoic acid | 5281 |
| 1-O-heptadecyl-sn-glycerol | 13910603 |
| Heptadecanol | 8171 |
Advanced Synthesis Methodologies and Stereoselective Approaches
Chemo-Enzymatic Synthesis Strategies
Chemo-enzymatic synthesis leverages the high selectivity of enzymes as catalysts for key steps within a multi-step chemical process. beilstein-journals.orgnih.gov This approach is particularly valuable for creating chiral molecules like (R)-Batilol, as enzymes can distinguish between enantiomers with remarkable precision. Lipases are a common class of enzymes used in these strategies due to their stability and broad substrate tolerance. researchgate.net
A frequent application is the kinetic resolution of a racemic mixture (an equal mix of both R and S enantiomers). In a typical chemo-enzymatic kinetic resolution, an enzyme selectively modifies one enantiomer, allowing it to be separated from the unmodified one. researchgate.net For instance, a lipase (B570770) can selectively acylate the (S)-enantiomer of a precursor alcohol, leaving the desired (R)-enantiomer untouched. The resulting ester and the unreacted alcohol can then be separated by standard purification techniques like chromatography. researchgate.netmdpi.com
The efficiency of this process depends on several factors, including the choice of enzyme, solvent, temperature, and the acylating agent. researchgate.net Researchers have optimized these parameters for various racemic alcohols that are structural precursors to compounds like Batilol. researchgate.net
Regioselective Enzymatic Reactions (e.g., for prodrugs)
Enzymes are not only stereoselective but also highly regioselective, meaning they can target a specific functional group within a molecule that has multiple similar groups. This is crucial in the synthesis of prodrugs, which are inactive compounds that are converted into active drugs within the body through enzymatic or chemical reactions. mdpi.com
For a molecule like Batilol with two hydroxyl groups (at the sn-2 and sn-3 positions of the glycerol (B35011) backbone), enzymes can be used to selectively modify one of them. For example, a lipase can catalyze the acylation of the primary hydroxyl group (sn-3) while leaving the secondary hydroxyl group (sn-2) free, or vice versa. This regioselectivity is essential for creating prodrugs where a promoiety is attached to a specific position. nih.gov
The development of amphipathic prodrugs, which have both hydrophilic (water-loving) and lipophilic (fat-loving) parts, can be achieved using enzymatic methods. nih.gov For instance, a protease can catalyze the regioselective acylation of sugars with lipophilic derivatives of diol drugs, creating drug-saccharide conjugates. nih.gov This approach alters the physicochemical properties of the parent drug, potentially improving its delivery or release characteristics. mdpi.comnih.gov Hydrolytic enzymes such as phospholipase A2 (PLA2) are known to act on phospholipid-based prodrugs at the sn-2 position, demonstrating the high degree of regioselectivity achievable. mdpi.com
Table 1: Examples of Enzymes in Regioselective and Enantioselective Synthesis
| Enzyme Type | Application | Example of Selectivity | Reference |
| Lipase (e.g., from Candida antarctica) | Kinetic resolution of racemic alcohols/esters | Enantioselective acylation | researchgate.netmdpi.com |
| Protease | Synthesis of drug-saccharide conjugates | Regioselective acylation of sugars | nih.gov |
| Phospholipase A₂ (PLA₂) | Activation of phospholipid-based prodrugs | Hydrolysis at the sn-2 position | mdpi.com |
| Cytochrome P450 (CYP) enzymes | Prodrug activation and drug metabolism | Regioselective oxidation | mdpi.commdpi.com |
Asymmetric Synthesis of Chiral Alkylglycerols
Asymmetric synthesis refers to a set of methods that directly produce a chiral molecule in an enantiomerically enriched form, rather than separating it from a racemic mixture. For alkylglycerols like (R)-Batilol, this often involves using a chiral starting material or a chiral catalyst. beilstein-journals.org
A common and effective strategy is to start with a readily available, enantiopure building block from the "chiral pool." (R)-solketal (formally (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol) is a widely used precursor for the synthesis of 1-O-alkyl-sn-glycerols. beilstein-journals.orgresearchgate.net The synthesis begins by attaching the desired alkyl chain (the octadecyl group for Batilol) to the primary hydroxyl group of (R)-solketal. Subsequently, the protective isopropylidene group is removed under acidic conditions to reveal the sn-2 and sn-3 hydroxyl groups of the glycerol backbone, yielding the final (R)-Batilol. beilstein-journals.org
Enantioselective Methodologies for (R)-Configuration
Achieving the correct (R)-configuration at the sn-2 position of the glycerol backbone is the central challenge in synthesizing (R)-Batilol. Enantioselective methodologies are designed to create this specific stereocenter with high fidelity.
One powerful approach is the Sharpless asymmetric epoxidation of allyl alcohol, which produces chiral glycidol. beilstein-journals.org This enantiopure epoxide can then be opened by an alkoxide to install the ether-linked alkyl chain, establishing the glycerol backbone with the desired stereochemistry.
Another advanced method involves the use of chiral catalysts to guide a reaction towards the desired enantiomer. For example, copper(I) complexes with chiral ligands like bisoxazolines (Box) have been used for the enantioselective α-arylation of carbonyl compounds, demonstrating a strategy to create enolizable α-carbonyl benzylic stereocenters. princeton.edu While not directly applied to Batilol, this principle of using a chiral metal-ligand complex to induce asymmetry is a cornerstone of modern enantioselective synthesis. princeton.edursc.org Similarly, iridium-catalyzed asymmetric allylic substitution has been developed for the synthesis of other chiral molecules. nih.gov
Control of Stereoisomerism in Synthetic Pathways
Controlling stereoisomerism is paramount throughout the entire synthetic pathway to prevent the formation of unwanted diastereomers or racemization of the desired product. The use of chiral precursors like (R)-solketal is a primary method for controlling the stereochemistry of the glycerol headgroup. beilstein-journals.orgmdpi.com
In more complex syntheses, such as for polyunsaturated methoxylated ether lipids, researchers have employed a "double-chiral precursor" strategy. mdpi.com This involves using a key building block that contains multiple, well-defined stereocenters to guide the stereochemical outcome of subsequent reactions. For instance, an enantio- and diastereopure glyceryl glycidyl (B131873) ether, itself derived from (R)-solketal, has been used as a C6 head group synthon. mdpi.com This building block ensures that the stereochemistry of the glycerol backbone is correctly established and maintained during the construction of the rest of the molecule. mdpi.com
The choice of reaction conditions is also critical. Many reactions that create or modify chiral centers must be performed under mild conditions to avoid racemization, where the desired stereocenter inverts to its opposite configuration, resulting in a loss of enantiomeric purity. princeton.edu
Table 2: Key Chiral Precursors for (R)-Alkylglycerol Synthesis
| Chiral Precursor | Chemical Name | Resulting Configuration | Reference |
| (R)-Solketal | (R)-2,2-Dimethyl-1,3-dioxolane-4-methanol | (R) at sn-2 of glycerol | beilstein-journals.orgresearchgate.net |
| Chiral Glycidol | (R)- or (S)-Oxiran-2-ylmethanol | (R) or (S) at sn-2 of glycerol | beilstein-journals.org |
| L- or D-Serine | (S)- or (R)-2-Amino-3-hydroxypropanoic acid | Can be converted to (R)- or (S)-solketal | beilstein-journals.org |
Development of Analogues and Derivatives
The synthesis of analogues and derivatives of Batilol is a key area of research aimed at exploring new biological activities or improving physicochemical properties. This involves systematically modifying the Batilol structure, for example, by changing the length or saturation of the alkyl chain, or by introducing new functional groups. researchgate.net
Researchers have synthesized a series of novel 1-O-alkylglycerols with substitutions at various positions in the alkyl chain. researchgate.net For instance, starting from ricinoleic acid, a naturally occurring fatty acid, analogues containing methoxy, gem-difluoro, azide, and hydroxy groups have been created. researchgate.net These modifications can significantly alter the molecule's properties and biological interactions.
Structural Modification Strategies
Several rational design strategies are employed to create novel analogues and derivatives. nih.gov These strategies aim to optimize the lead compound's structure to enhance its desired effects or reduce unwanted ones. nih.gov
Common structural modification strategies include:
Scaffold Hopping: Replacing the core structure (scaffold) of the molecule with a different one that maintains a similar three-dimensional arrangement of key functional groups. nih.gov
Bioisosterism: Substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacokinetic or pharmacodynamic profile. nih.gov
Hybridization: Combining structural features from two or more different molecules to create a new hybrid compound with potentially enhanced or novel properties. nih.gov
These strategies can be applied to the Batilol structure to generate new derivatives. For example, the octadecyl chain could be replaced by different lipophilic groups (bioisosterism), or the glycerol backbone could be modified (scaffold hopping). The goal of such modifications is often to improve properties like cell membrane permeability, metabolic stability, or target-specific interactions. nih.govnih.gov
Synthesis of Prodrugs
The development of prodrugs of (R)-Batilol is a strategic approach to enhance its therapeutic potential, often by improving its pharmacokinetic profile or enabling targeted delivery. Advanced synthesis methodologies are crucial for producing these derivatives with high stereoselectivity, ensuring that the desired (R)-enantiomer is obtained. These methods frequently involve the use of chiral precursors and stereospecific reaction conditions to build the ether lipid backbone, followed by the attachment of a therapeutic agent.
A common and effective strategy for the stereoselective synthesis of (R)-Batilol analogues begins with a chiral starting material such as (R)-glycidol or its derivatives. One well-documented approach involves the synthesis of anticancer ether lipid prodrugs, for example, by linking the chemotherapeutic agent chlorambucil (B1668637) to an (R)-glycerol ether backbone. bmrb.io
The synthesis can be initiated from a commercially available chiral epoxide, such as (R)-glycidyl tosylate. This key intermediate ensures the correct stereochemistry at the C-2 position of the glycerol backbone. The synthesis proceeds through a stereospecific ring-opening reaction of the epoxide. For instance, (R)-glycidyl tosylate can be reacted with a long-chain alcohol like hexadecanol (B772) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂). This reaction opens the epoxide ring to form the ether linkage at the sn-1 position, yielding an intermediate like (R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol. bmrb.io This intermediate preserves the (R)-configuration and provides a versatile scaffold for further modification, such as the attachment of a drug molecule at the sn-2 or sn-3 position after converting the tosyl group into another functional group.
The following table outlines a representative synthetic sequence for a key intermediate used in (R)-ether lipid prodrug synthesis, based on the reaction of (R)-glycidyl tosylate with hexadecanol. bmrb.io
Table 1: Synthesis of (R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | (R)-Glycidyl tosylate, Hexadecanol | Anhydrous CH₂Cl₂, BF₃·OEt₂, 20 °C, 24 h | (R)-1-O-Hexadecyl-3-(p-toluenesulfonyl)-glycerol | 89 |
Data sourced from research on the synthesis of chlorambucil anticancer ether lipid prodrugs. bmrb.io
Another advanced stereoselective approach utilizes (R)-Solketal, a protected form of glycerol, as the chiral precursor. wikipedia.org This method allows for regioselective manipulation of the hydroxyl groups. The free primary hydroxyl group of (R)-Solketal can be alkylated to introduce the long aliphatic chain, forming the ether bond. Subsequent removal of the isopropylidene protecting group under acidic conditions yields (R)-Batilol or a derivative, which can then be conjugated to a drug. Chemoenzymatic methods, employing enzymes like Candida antarctica lipase B (CAL-B), can be used for the regioselective acylation of the glycerol backbone, attaching drug molecules with high precision. wikipedia.org
These methodologies underscore the importance of stereochemical control in the synthesis of (R)-Batilol prodrugs, ensuring that the final compounds possess the desired biological activity associated with the (R)-enantiomer. The choice of the synthetic route often depends on the nature of the drug to be conjugated and the desired linkage (e.g., ester, ether, phosphate).
Spectroscopic and Advanced Analytical Characterization in Research
Chromatographic Methodologies
Chromatography is a fundamental technique for separating mixtures into their individual components. bitesizebio.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. wikipedia.orgshimadzu.com For a compound like (R)-Batilol, various chromatographic methods are employed to isolate it from complex mixtures, determine its purity, and quantify its presence.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govresearchgate.net It is widely used for the metabolite profiling of biological samples. nih.govresearchgate.net In the context of natural product research, GC-MS has been instrumental in identifying Batilol in various organisms.
A notable application is the analysis of extracts from marine life. In a study on the soft coral Sinularia maxima, GC-MS was used to analyze crude extracts prepared with six different solvents. researchgate.netekb.eg This analysis successfully identified sixty-four distinct compounds, with Batilol being one of the prevailing substances. researchgate.netekb.eg The identification of compounds like Batilol is typically achieved by comparing their mass spectra with established libraries, such as the NIST library. researchgate.netekb.eg In one such analysis, Batilol was a major component, constituting 12.5% of the identified compounds in certain extracts. researchgate.net
GC-MS is also utilized to study metabolite variations in plant-based samples. For instance, it was used to identify metabolites in healthy and infected ryegrass seeds, where Batilol was found in both nematode and bacterial galls. researchgate.netdntb.gov.ua The technique's robustness and sensitivity make it a cornerstone for profiling volatile and semi-volatile compounds in complex biological matrices. nih.govmdpi.com
| Compound | Percentage in Extract (%) |
|---|---|
| Batilol | 12.5 |
| Octacosanol | 12.5 |
| Heneicosane | 11.6 |
| n-Hexadecanoic acid | 9.6 |
| Hexadecanoic acid, methyl ester | 9.4 |
| Alloaromadendrene | 8.8 |
| Dimethyl Sulfoxide | 2.4 |
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used separation technique for identifying, quantifying, and purifying individual components from a mixture. openaccessjournals.comresearchgate.net The method relies on a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). shimadzu.comopenaccessjournals.com Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the various components and leading to their separation as they flow out of the column. shimadzu.com
HPLC is recognized for its high resolution, accuracy, and efficiency. openaccessjournals.com Its application spans numerous fields, including pharmaceuticals, biotechnology, and environmental analysis. openaccessjournals.com The technique can be coupled with various detectors, such as UV-visible, fluorescence, and mass spectrometry (MS), which enhances its precision in analyzing a broad spectrum of substances. openaccessjournals.comnih.gov For a compound like (R)-Batilol, reversed-phase HPLC (RP-HPLC) is a commonly applicable method. google.com In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar aqueous/organic mixture. This setup is effective for separating non-polar to moderately polar compounds like alkylglycerols.
While specific detailed protocols for (R)-Batilol analysis are often proprietary or application-specific, the principles of HPLC method development involve optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), selecting an appropriate column (e.g., C18), setting the flow rate, and choosing a suitable detection wavelength if using a UV detector. austinpublishinggroup.comnih.govresearchgate.net
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.comnsf.gov This method combines advantages of both gas and liquid chromatography, offering high efficiency, fast analysis times, and reduced use of toxic organic solvents. selvita.comnsf.govchromatographyonline.com SFC has emerged as a powerful tool for chiral separations, which is the process of separating enantiomers—mirror-image isomers of a chiral molecule. selvita.comchromatographyonline.com
The ability to separate enantiomers is critical in pharmaceutical development, as different enantiomers can have distinct biological activities. selvita.comchromatographyonline.com For (R)-Batilol, SFC is the ideal technique to separate it from its corresponding (S)-enantiomer. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.com
A practical application of SFC in separating mixtures containing Batilol is documented in patent literature. In one instance, a preparative SFC method was used for a chiral separation. google.com The specific conditions involved an SFC 80 instrument with an AD-10 µm column. The mobile phase consisted of CO2 (Phase A) and ethanol (B145695) with 0.1% NH3H2O (Phase B) at a gradient of 50% B. google.com The separation was performed at a flow rate of 70 mL/min, a back pressure of 100 bar, and a column temperature of 35°C, with detection at 220 nm. google.com Such methods demonstrate the utility of SFC for isolating specific stereoisomers on a preparative scale. nsf.govgoogle.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. wikipedia.org It is performed on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. wikipedia.orguvic.ca The sample is applied to the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). bitesizebio.com As the mobile phase moves up the plate via capillary action, it separates the sample's components based on their differential affinity for the stationary and mobile phases. bitesizebio.comwikipedia.org
TLC is widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity. uvic.ca In the context of lipid analysis, TLC is effective for separating different lipid classes, including alkylglycerols like Batilol. researchgate.net For instance, TLC on pre-coated silica gel 60 F254 plates is a common method. core.ac.uk After separation, colorless compounds can be visualized under UV light or by staining. uad.ac.id
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and automated version of TLC that utilizes plates with smaller particle sizes and a thinner layer, resulting in higher separation efficiency, better resolution, and greater sensitivity. humanjournals.comfrontiersin.org HPTLC allows for the simultaneous analysis of many samples and provides more reproducible results, making it suitable for quantitative analysis and the fingerprinting of complex mixtures like herbal extracts. humanjournals.comnih.gov
Supercritical Fluid Chromatography (SFC) for Enantiomer Separation
Spectroscopic Techniques
Spectroscopy is the study of the interaction between matter and electromagnetic radiation. For chemical analysis, it provides detailed information about molecular structure and chemical environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules. core.ac.ukweebly.com It is based on the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C. libretexts.orgnih.gov When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency, which is sensitive to the local chemical environment. libretexts.orgmdpi.com This allows for the detailed mapping of a molecule's carbon-hydrogen framework. core.ac.uk
For (R)-Batilol, ¹H NMR and ¹³C NMR spectra provide definitive structural information. Certificates of analysis for Batilol confirm that its ¹H NMR spectrum is consistent with its known structure. medchemexpress.com The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus.
In the ¹H NMR spectrum of Batilol (recorded at 399.65 MHz in CDCl₃), distinct signals correspond to the different protons in the molecule. chemicalbook.com For example, the protons of the long octadecyl chain typically appear as a large, complex signal in the aliphatic region, while the protons on the glycerol (B35011) backbone appear at different, more downfield shifts due to the influence of the adjacent oxygen atoms. chemicalbook.com Similarly, the ¹³C NMR spectrum provides a peak for each unique carbon atom in the structure, confirming the presence of the 18-carbon chain and the three-carbon glycerol moiety. nih.gov
| Assignment | Shift (ppm) in CDCl₃ | Shift (ppm) in DMSO-d₆ |
|---|---|---|
| -CH(OH)- | 3.863 | 4.37 |
| -CH₂(OH) | 3.707 | 4.26 |
| -CH₂-O- | 3.51, 3.49 | 3.36 to 3.34 |
| -O-CH₂-(CH₂)₁₆-CH₃ | 3.46 | 3.303, 3.262 |
| -O-CH₂-CH₂- | 1.574 | 1.48 |
| -(CH₂)₁₅- | 1.29, 1.26 | 1.24 |
| -CH₃ | 0.862 | 0.856 |
Mass Spectrometry (MS) in Molecular Identification
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For (R)-Batilol, which has a molecular formula of C₂₁H₄₄O₃, the expected monoisotopic mass is approximately 344.329045 Da. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile and semi-volatile compounds like Batilol. In a typical GC-MS analysis, the Batilol sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The electron ionization (EI) mass spectrum of Batilol shows a characteristic fragmentation pattern. While a specific spectrum for the pure (R)-enantiomer is not always differentiated from its racemic mixture in general databases, the fragmentation patterns are informative. The molecular ion peak (M⁺) may be weak or absent. Common fragmentation of ethers involves α-cleavage, where the molecule breaks at the carbon-carbon bond adjacent to the ether oxygen. miamioh.edu For Batilol, this would involve the loss of an alkyl radical from the glycerol moiety. Another common fragmentation pathway for long-chain ethers can involve rearrangement. miamioh.edu
Tandem mass spectrometry (MS-MS) provides more detailed structural information by isolating a precursor ion and subjecting it to fragmentation. For Batilol, an MS-MS analysis of the protonated molecule [M+H]⁺ with a precursor m/z of 345.3363 has been documented. nih.gov Similarly, analysis of the sodium adduct [M+Na]⁺ with a precursor m/z of 367.317 has also been reported. nih.gov These types of analyses help to piece together the structure of the molecule by examining the resulting product ions.
Table 1: Mass Spectrometry Data for Batilol
| Technique | Precursor Ion | Precursor m/z | Ionization Mode | Notes |
|---|---|---|---|---|
| MS-MS | [M+H]⁺ | 345.3363 | Positive | Total of 136 peaks observed in one study. nih.gov |
| LC-MS | [M+Na]⁺ | 367.317 | Positive (LC-ESI-QTOF) | Collision-induced dissociation provides structural fragments. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis and Molecular Interactions
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. ijcmas.com The IR spectrum of (R)-Batilol exhibits characteristic absorption bands corresponding to its alcohol and ether functional groups, as well as its long aliphatic chain.
The presence of hydroxyl (-OH) groups in the glycerol moiety gives rise to a strong, broad absorption band in the region of 3600-3200 cm⁻¹. pressbooks.pub This broadening is a result of intermolecular hydrogen bonding between the alcohol groups of different Batilol molecules. The C-H stretching vibrations of the long octadecyl chain and the glycerol backbone appear as strong, sharp peaks in the 2960-2850 cm⁻¹ region, which is characteristic of alkanes. libretexts.org
The ether linkage (C-O-C) in (R)-Batilol is identified by a strong C-O stretching vibration, which typically appears in the fingerprint region of the spectrum, around 1200-1000 cm⁻¹. The C-O stretching of the primary and secondary alcohol groups also contributes to absorptions in this region. pressbooks.pub The complete spectrum provides a unique "fingerprint" that can be used to identify the compound. libretexts.org Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR)-FTIR are modern techniques used to obtain high-quality IR spectra for compounds like (R)-Batilol. nih.govrtilab.com
Table 2: Characteristic Infrared (IR) Absorption Bands for (R)-Batilol
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
|---|---|---|---|
| 3600-3200 | O-H (Alcohol) | Stretching (H-bonded) | Strong, Broad |
| 2960-2850 | C-H (Alkane) | Stretching | Strong, Sharp |
| 1200-1000 | C-O (Ether and Alcohol) | Stretching | Strong |
Other Advanced Techniques for Compound Characterization
Beyond MS and IR, other advanced analytical methods are crucial for the comprehensive characterization of (R)-Batilol, particularly for confirming its stereochemistry and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for providing a detailed map of the carbon and hydrogen framework of a molecule. chromatographyonline.com For (R)-Batilol, the ¹H NMR spectrum would show distinct signals for the protons in the glycerol backbone and the long octadecyl chain. Protons on carbons adjacent to the ether oxygen and alcohol groups would appear at different chemical shifts due to the deshielding effects of the oxygen atoms. libretexts.org For instance, the protons of the CH₂ and CH groups of the glycerol moiety are expected to resonate at approximately 3.4-3.9 ppm. researchgate.net The long methylene (B1212753) (-CH₂-) chain would produce a large, complex signal around 1.2-1.6 ppm, while the terminal methyl (-CH₃) group would appear as a triplet around 0.9 ppm. libretexts.orgmdpi.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbons of the glycerol backbone attached to oxygen atoms would appear in the downfield region (e.g., ~64-72 ppm), while the carbons of the aliphatic chain would resonate in the upfield region (~14-32 ppm). researchgate.netmdpi.com Two-dimensional NMR techniques can be used for unequivocal assignment of all proton and carbon signals. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for separating components in a mixture and is particularly powerful for the analysis of chiral compounds. chiralpedia.com To separate the (R)- and (S)-enantiomers of Batilol, chiral HPLC is employed. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com The choice of the CSP and the mobile phase is critical for achieving effective resolution of the enantiomers. csfarmacie.cznih.gov Polysaccharide-based CSPs are commonly used for this purpose. phenomenex.com This technique is essential not only for determining the enantiomeric purity of a sample of (R)-Batilol but also for its preparative-scale purification. csfarmacie.cz
Mechanistic Studies of Biological Activity
Investigation of Cellular and Molecular Targets
The biological activity of (R)-Batilol is predicated on its interaction with specific cellular components. Research into its molecular targets has focused on key enzymes involved in lipid signaling and metabolism.
(R)-Batilol, as an alkylglycerol, interacts with several key enzymes, acting as a substrate, product, or modulator in various cellular pathways.
Phospholipase D (PLD): Enzymatic transphosphatidylation between phosphatidylcholine and batilol can be catalyzed by Phospholipase D (PLD) to produce a novel glyceryl ether phospholipid, phosphatidyl-batyl alcohol. researchgate.netmdpi.com This reaction involves PLD cleaving the phosphoric ester bond on the polar head of phosphatidylcholine and transferring the phosphatidyl moiety to batilol, which acts as an alcohol acceptor. mdpi.comwikipedia.org The efficiency of this bioconversion is influenced by reaction conditions, including the enzyme source and the concentration of the alcohol. mdpi.com Studies have been conducted to optimize this process, investigating various parameters such as the use of different organic phases and molar ratios of the reactants. researchgate.netmdpi.com
Lysosomal Enzymes: In mammalian cells, the degradation of 1-O-alkyl ether-containing phospholipids (B1166683) involves lysosomal enzymes. uni-koeln.de Studies on lysosomal fractions have shown that phospholipase A2 hydrolyzes the fatty acid in the 2-position of ether-containing phospholipids. uni-koeln.de The resulting product can be further hydrolyzed by acid phosphatase to yield batilol. uni-koeln.de The hydrolysis of 1-Octadecyl-2-linoloyl-glycero-3-phosphate by lysosomes yields batilol, among other products. uni-koeln.de
Kinases: Alkylglycerol derivatives, the class to which batilol belongs, are known to be potent modulators of various kinases, including Protein Kinase B (PKB, also known as Akt) and Protein Kinase C (PKC), as well as phosphoinositide-3-kinase (PI3K). researchgate.net In cultured mouse adipocytes, high-dose batilol was found to increase the lipopolysaccharide-mediated phosphorylation of the mitogen-activated protein (MAP) kinases JNK1 and ERK, an effect opposite to that observed with selachyl alcohol. researchgate.net The dysregulation of PKC signaling is implicated in numerous diseases, and the enzyme family plays a crucial role in cell signaling. mdpi.com
Direct receptor binding studies for (R)-Batilol are not extensively detailed in the reviewed literature. However, research on related ether lipids provides some context. A family of oxidized phospholipids can act as ligands for the macrophage scavenger receptor CD36. gerli.com This interaction is significant in the context of oxidized lipoprotein recognition and foam cell formation. gerli.com It has been suggested that these oxidized phospholipids could also be potential targets for antimicrobial peptides. gerli.com
Enzyme Target Identification and Characterization
In Vitro Biological Assays and Kinetic Studies
In vitro studies have been crucial in characterizing the biological effects of (R)-Batilol, particularly its antimicrobial properties and its influence on blood cell formation.
Batilol has demonstrated antimicrobial properties. The general mechanism for alcohols as antimicrobial agents involves the denaturation of proteins and solubility in lipids, leading to the disruption of the cell membrane and subsequent cell lysis. contecinc.com Low molecular weight alcohols, like batilol, possess low surface tension, which allows for better wetting characteristics and contact with microorganisms. contecinc.com
Specific studies on batilol have confirmed its activity against various bacteria. dokumen.pub
| Organism | Concentration (µg/mL) | Inhibition Zone Diameter (mm) | Reference |
|---|---|---|---|
| Escherichia coli | 50 | 11 | dokumen.pub |
| Escherichia coli | 100 | 12 | dokumen.pub |
| Escherichia coli | 200 | 15 | dokumen.pub |
| Bacillus subtilis | 50 | 12 | dokumen.pub |
| Bacillus subtilis | 100 | 14 | dokumen.pub |
| Bacillus subtilis | 200 | 16 | dokumen.pub |
Batilol is recognized for its role in promoting the formation of blood cells (hematopoiesis). It is naturally present in the human hematopoietic system and is considered a potential hematopoietic factor. mdpi.com
Leukocyte and Granulocyte Proliferation: Batilol has been shown to promote leukocyte proliferation and increase the number of granulocytes. mdpi.comresearchgate.net This makes it a compound of interest for treating leukopenia, a condition characterized by a reduced number of white blood cells. mdpi.comresearchgate.net
Bone Marrow Stimulation: Experiments have indicated that batilol can exert a stimulating or modifying action on hematopoiesis, particularly in the bone marrow. karger.comnih.gov In studies using guinea pigs, administration of batilol resulted in a significant increase in the absolute number of transitional cells and small lymphocytes within the bone marrow, without significantly altering peripheral blood counts. karger.com This suggests a direct effect on the proliferation of cells within the marrow. karger.com One hypothesis is that batilol could act as a non-specific stimulus for cell proliferation, affecting marrow cells indiscriminately. karger.com
Erythropoiesis and Thrombopoiesis: Studies on racemic batilol have reported its ability to stimulate the production of red blood cells (erythropoiesis) and platelets (thrombopoiesis), in addition to granulocyte production (granulopoiesis). researchgate.net
| Cell Type / Process | Observed Effect | Reference |
|---|---|---|
| Leukocytes | Promotes proliferation | mdpi.com |
| Granulocytes | Increases number, stimulates production | mdpi.comresearchgate.net |
| Bone Marrow Transitional Cells | Significant increase in absolute numbers (in guinea pigs) | karger.com |
| Bone Marrow Lymphocytes | Significant increase in absolute numbers (in guinea pigs) | karger.com |
| Erythropoiesis (Red Blood Cell Production) | Stimulates | researchgate.net |
| Thrombopoiesis (Platelet Production) | Stimulates | researchgate.net |
Direct enzyme inhibition assays specifically for (R)-Batilol are not prominent in the literature. Instead, studies point towards its role as a modulator of enzyme activity rather than a classical inhibitor. As noted previously, alkylglycerols can modulate the activity of kinases like PKC and PI3K. researchgate.net
In a study on cultured mouse adipocytes, high-dose batilol was shown to increase the phosphorylation of MAP kinases JNK1 and ERK in response to lipopolysaccharide, whereas selachyl alcohol had the opposite effect. researchgate.net This indicates a modulatory role in specific cell signaling pathways, which differs from direct competitive or non-competitive inhibition of an enzyme's active site. The protocol for a standard enzyme inhibition assay involves determining the effect of a compound on the rate of a catalytic reaction to identify its inhibition constant (Ki). nih.gov Such detailed kinetic studies for (R)-Batilol are not widely available.
Interplay with Biological Pathways
Role in Lipid Metabolism
(R)-Batilol, as an alkylglycerol, is intrinsically linked to the complex network of lipid metabolism. Ether lipids, including (R)-Batilol, are a distinct class of glycerolipids characterized by an ether bond at the sn-1 position of the glycerol (B35011) backbone, unlike the more common ester bond found in most other lipids. researchgate.net These lipids are significant components of cellular membranes and are involved in various biological functions, including membrane dynamics, cell signaling, and antioxidant defense. nih.govnih.gov
The biosynthesis of ether lipids is a multi-step process that commences in the peroxisome and concludes in the endoplasmic reticulum. nih.govmdpi.com A key precursor for this pathway is dihydroxyacetone phosphate (B84403) (DHAP), which is derived from glycolysis. nih.govmdpi.com The initial steps in the peroxisome involve the acylation of DHAP, followed by the replacement of the acyl group with a fatty alcohol, forming the characteristic ether bond. researchgate.net This process is catalyzed by the enzyme alkylglycerone phosphate synthase (AGPS). researchgate.net The resulting 1-alkyl-dihydroxyacetone phosphate is then reduced to 1-alkyl-glycerol-3-phosphate. researchgate.net This intermediate can then enter various pathways in the endoplasmic reticulum to be converted into different classes of ether lipids, including those that can be structurally related to (R)-Batilol.
Alkylglycerols like (R)-Batilol can be integrated into cellular lipid pools. They can serve as precursors for the synthesis of more complex ether lipids, such as plasmalogens and platelet-activating factor, which are crucial signaling molecules. wikipedia.org The metabolism of ether lipids is a regulated process, with cells maintaining a balance of these lipids at the membrane level. mdpi.com The breakdown of alkyl ether lipids is catalyzed by specific enzymes like alkylglycerol monooxygenase (AGMO). mdpi.com
Research has highlighted the importance of ether lipids in various physiological contexts. They are known to alter the physical properties of membranes, leading to tighter packing of lipids and decreased membrane fluidity due to stronger intermolecular hydrogen bonding between headgroups. nih.govmdpi.com This structural role is vital for the function of certain cell types and subcellular compartments. nih.gov Furthermore, ether lipids have been implicated in modulating cholesterol metabolism and possess antioxidant properties, which are attributed to the enol ether double bond in plasmalogens being a target for reactive oxygen species. nih.govwikipedia.org
The study of lipid metabolism has revealed intricate connections between different lipid classes. For instance, chronic alcohol consumption has been shown to disrupt lipid metabolism by increasing the breakdown of fats in adipose tissue, leading to fat accumulation in the liver. nih.gov While not directly focused on (R)-Batilol, such studies underscore the interconnectedness of lipid pathways and how perturbations in one area can have systemic effects.
The table below summarizes key enzymes and intermediates in the initial stages of ether lipid biosynthesis, a pathway fundamentally related to (R)-Batilol.
| Enzyme/Intermediate | Role in Ether Lipid Biosynthesis | Cellular Location |
| Dihydroxyacetone phosphate (DHAP) | Initial precursor derived from glycolysis. nih.govmdpi.com | Peroxisome |
| Alkylglycerone phosphate synthase (AGPS) | Catalyzes the formation of the ether bond. researchgate.net | Peroxisome |
| 1-Alkyl-dihydroxyacetone phosphate | The product of the AGPS-catalyzed reaction. researchgate.net | Peroxisome |
| Acyl/alkyl-DHAP reductase | Reduces 1-alkyl-dihydroxyacetone phosphate. researchgate.net | Peroxisome |
| Alkylglycerol monooxygenase (AGMO) | Catalyzes the catabolism of alkyl ether lipids. mdpi.com | Not specified |
Influence on Plant-Pathogen Biochemical Interactions
The interaction between plants and pathogens is a complex biological process involving a sophisticated interplay of biochemical signals and defense responses. researchgate.netmdpi.com Plants have evolved a range of defense mechanisms to protect themselves from herbivores and pathogens, which can be broadly categorized as constitutive (always present) or induced (produced in response to attack). wikipedia.org These defenses include the production of a diverse array of secondary metabolites, also known as allelochemicals, which can have repellent, toxic, or anti-digestive effects on the aggressor. wikipedia.orgnih.gov
Recent studies have identified Batilol in the context of plant-pathogen interactions. Specifically, Batilol was found to be one of the metabolites present in both nematode-induced and bacterial-induced seed galls of annual ryegrass (Lolium rigidum). mdpi.com The bacterium Rathayibacter toxicus, carried by the nematode Anguina funesta, infects the ryegrass and leads to the formation of these toxic galls. mdpi.com The presence of Batilol in these galls suggests a potential role in the biochemical transformations that occur during the infection process. mdpi.com
Plants respond to pathogen attacks through various defense pathways. nih.gov One of the key responses is the production of phytoalexins, which are low molecular weight antimicrobial compounds that accumulate at the site of infection. gau.edu.bd While the direct role of (R)-Batilol as a phytoalexin has not been explicitly established, its presence in infected plant tissues points towards its involvement in the plant's defense response or the pathogen's manipulation of the host's metabolism. mdpi.com
The plant's defense system can be triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or specific pathogen-derived effector molecules. mdpi.comfrontiersin.org This recognition initiates a signaling cascade that can lead to the reinforcement of cell walls, production of antimicrobial compounds, and in some cases, a hypersensitive response where cells at the infection site undergo programmed cell death to limit the spread of the pathogen. gau.edu.bd
Furthermore, plants can release volatile organic compounds in response to herbivory or pathogen attack, which can act as indirect defenses by attracting natural enemies of the attacking organism. wikipedia.orgmdpi.com The complex mixture of metabolites produced during a plant-pathogen interaction, which includes compounds like Batilol, is a critical area of research for understanding the intricacies of plant defense. mdpi.com
The table below outlines different types of plant defense mechanisms and their general functions.
| Defense Mechanism | Description |
| Constitutive Defenses | Defenses that are always present in the plant, providing a baseline level of protection. wikipedia.org |
| Induced Defenses | Defenses that are activated in response to pathogen or herbivore attack. wikipedia.orgnih.gov |
| Secondary Metabolites (Allelochemicals) | Compounds that can act as toxins, repellents, or anti-digestive agents against pathogens and herbivores. wikipedia.org |
| Phytoalexins | Antimicrobial compounds produced by plants at the site of infection. gau.edu.bd |
| Volatile Organic Compounds | Released by plants upon attack, can attract natural enemies of the aggressor. wikipedia.orgmdpi.com |
| Hypersensitive Response | Programmed cell death of cells at the infection site to limit pathogen spread. gau.edu.bd |
Computational Studies and Molecular Interactions
Molecular Docking and Simulation Techniques
Computational methods are powerful tools for understanding the interactions between small molecules like (R)-Batilol and biological targets at an atomic level. nih.gov These techniques, including molecular docking, pharmacophore modeling, and molecular dynamics simulations, provide insights into binding mechanisms and can guide the design of new therapeutic agents. nih.govnih.gov
Ligand-Protein Binding Mode Predictions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a protein. nih.govfrontiersin.org This technique allows for the characterization of the ligand's behavior within the binding site, helping to elucidate biochemical processes. nih.gov The process involves sampling different conformations of the ligand within the protein's active site and then ranking these poses using a scoring function. nih.gov The goal is to identify the binding mode that is most energetically favorable. nih.gov
The accuracy of docking predictions is crucial and can be enhanced by considering the flexibility of both the ligand and the protein. mdpi.com While early models treated proteins as rigid structures, modern approaches incorporate protein dynamics, leading to more reliable predictions of ligand binding. frontiersin.orgmdpi.com For a molecule like (R)-Batilol, which has a flexible alkyl chain, considering its conformational flexibility during docking is essential for accurately predicting its interactions with protein targets. nih.gov The presence of both hydrogen bond donors and acceptors in (R)-Batilol suggests that specific hydrogen bonding interactions will be a key feature of its binding mode. nih.govnih.gov
Biochemical observations indicate that ligands binding to the same protein target often adopt similar binding poses due to conserved interactions within the binding site. arxiv.org This principle is leveraged in group docking approaches, which can improve prediction accuracy by considering multiple ligands simultaneously. arxiv.org
Pharmacophore Modeling
Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be biologically active. researchgate.net These models serve as 3D queries to screen databases for new compounds that are likely to bind to a specific target. researchgate.netnih.gov
A pharmacophore model is typically generated based on the structural information of known active ligands or the protein-ligand complex. researchgate.netfrontiersin.org The key features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. frontiersin.org For (R)-Batilol, a pharmacophore model would likely include features representing its two hydroxyl groups (hydrogen bond donors and acceptors) and its long hydrophobic octadecyl chain. nih.govnih.gov
Validated pharmacophore models can be effectively used in virtual screening campaigns to identify potential new lead compounds from large chemical databases. nih.gov This approach has been successfully applied in the search for novel anticancer agents by identifying compounds that match the pharmacophoric requirements of specific cancer drug targets. nih.govnih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time, capturing atomic-level motion with high temporal resolution. nih.govnih.gov These simulations are invaluable for understanding protein-ligand interactions, as they can reveal conformational changes and the stability of binding poses predicted by molecular docking. nih.govmdpi.com
In an MD simulation, the forces between atoms are calculated, and Newton's laws of motion are used to simulate the movement of atoms and molecules. nih.gov This allows for the study of various molecular properties, including structural fluctuations, potential energies, and the formation and breaking of hydrogen bonds. nih.gov
For (R)-Batilol, MD simulations could be used to study its behavior in a biological membrane or its interaction with a protein target. The simulations would provide insights into the flexibility of the octadecyl chain and the stability of hydrogen bonds formed by its hydroxyl groups. nih.govnih.gov By running simulations of both the free ligand and the protein-ligand complex, one can identify consistent differences and understand how the ligand affects the protein's dynamics and vice versa. nih.gov
Analysis of Intermolecular Interactions
The biological activity and physical properties of (R)-Batilol are governed by its interactions with its surrounding environment, including hydrogen bonding and interactions with solvents.
Hydrogen Bonding Networks
(R)-Batilol possesses two hydroxyl groups, which can act as both hydrogen bond donors and acceptors, and an ether oxygen that can act as a hydrogen bond acceptor. nih.govnih.gov These functional groups allow (R)-Batilol to participate in complex hydrogen bonding networks.
Studies on similar ether alcohols have shown that intermolecular hydrogen bonding between hydroxyl groups (OH-OH) is generally stronger than that between hydroxyl and ether groups (OH-OE). mdpi.com The presence of the long alkyl chain in (R)-Batilol will also influence how it packs and interacts with other molecules. In some cases, ether alcohols can form stable intermolecular double hydrogen-bonded dimers. mdpi.com The strength and dynamics of these hydrogen bonds are crucial for the stability of ligand-protein complexes. researchgate.net High-occupancy hydrogen bonds, which are maintained for a significant portion of a simulation time, are a key indicator of a stable binding interaction. mdpi.com
Solute-Solvent Interactions
The interactions between a solute and a solvent determine the solubility and behavior of the solute. fiveable.me The solubility of a substance depends on the balance of forces between solute-solute, solvent-solvent, and solute-solvent interactions. youtube.com For a substance to dissolve, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions. youtube.com
(R)-Batilol has a polar head group (the diol) and a long nonpolar tail (the octadecyl ether chain). nih.govnih.gov This amphipathic nature means its interaction with solvents will be highly dependent on the solvent's polarity. fiveable.me In polar solvents like water, the hydroxyl groups of (R)-Batilol can form hydrogen bonds with water molecules, while the hydrophobic tail will tend to avoid the polar environment. fiveable.meslideshare.net In nonpolar solvents, the interactions will be dominated by weaker van der Waals forces along the alkyl chain. fiveable.me
The process of a solute dissolving involves the solvent molecules forming a "cavity" to accommodate the solute molecule. slideshare.net The interactions between the solute and the surrounding solvent molecules, known as solvation, play a critical role in stabilizing the solute in the solution. slideshare.netnih.gov For (R)-Batilol in an aqueous environment, water molecules would form a structured hydration shell around the polar head group. fiveable.me Understanding these solute-solvent interactions is fundamental to predicting the behavior of (R)-Batilol in biological systems.
In Silico Approaches for Target Identification
In modern drug discovery, in silico target identification has become an indispensable preliminary step to elucidate the mechanism of action of bioactive compounds. nih.gov These computational methods offer a rapid and cost-effective means to generate hypotheses about the molecular targets of a compound, which can then be validated experimentally. biorxiv.org For a compound like (R)-Batilol, which has known biological activities, in silico approaches can help navigate the vast proteome to pinpoint proteins with which it may interact to exert its effects. The primary strategies for computational target identification are broadly categorized into ligand-based and structure-based approaches. nih.gov
Ligand-based methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. creative-biolabs.com If compounds with known targets are structurally similar to (R)-Batilol, it can be inferred that they might share one or more of those targets. This approach does not require the 3D structure of the target protein and is useful for screening large compound databases. nih.gov
Structure-based methods, most notably molecular docking and virtual screening, are powerful techniques that require the 3D structure of potential target proteins. universiteitleiden.nlopenaccessjournals.com These methods simulate the interaction between a ligand, such as (R)-Batilol, and a protein target at the atomic level. openaccessjournals.com
Virtual Screening
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein receptor or enzyme. researchgate.net In the context of target identification for (R)-Batilol, the paradigm is reversed: a single ligand ((R)-Batilol) is screened against a library of 3D protein structures representing known or potential drug targets. creative-biolabs.com This process, often called reverse docking, aims to identify which proteins are most likely to be bound by the compound. mdpi.com
The process involves:
Preparation of the Ligand: A 3D model of (R)-Batilol is generated and optimized to its lowest energy conformation.
Assembly of a Target Library: A database of 3D protein structures is compiled. This can include all known human proteins with available structures or a curated subset implicated in specific disease pathways.
Docking Simulation: A molecular docking program is used to systematically place the (R)-Batilol molecule into the binding site of each protein in the library.
Scoring and Ranking: A scoring function calculates the binding affinity, typically as a negative Gibbs free energy of binding (ΔG, in kcal/mol), for each protein-ligand complex. researchgate.net A more negative score indicates a more favorable and stable interaction. The protein targets are then ranked based on these scores.
The results of a virtual screening campaign can be summarized in a data table, prioritizing targets for further investigation.
| Protein Target | Uniprot ID | Predicted Binding Affinity (kcal/mol) | Rank |
|---|---|---|---|
| Phosphoinositide 3-kinase gamma (PI3Kγ) | P48736 | -9.2 | 1 |
| Serine/threonine-protein kinase mTOR | P42345 | -8.8 | 2 |
| Vascular endothelial growth factor receptor 2 (VEGFR2) | P35968 | -8.5 | 3 |
| Tyrosine-protein kinase ABL1 | P00519 | -7.9 | 4 |
| Epidermal growth factor receptor (EGFR) | P00533 | -7.6 | 5 |
Molecular Docking Analysis
Once top-ranking potential targets are identified through virtual screening, a more detailed molecular docking analysis is performed for each high-priority protein. nih.gov This focused analysis examines the specific binding mode, orientation, and key molecular interactions between (R)-Batilol and the target's binding pocket. biorxiv.org
Key research findings from a docking analysis include:
Binding Pose: The optimal 3D orientation of the ligand within the protein's active site that results in the minimum binding energy.
Intermolecular Interactions: The specific non-covalent interactions that stabilize the complex. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. openaccessjournals.com The distances of these interactions are measured, typically in angstroms (Å), with shorter distances implying stronger bonds.
For example, a detailed docking study of (R)-Batilol with a hypothetical top-ranked target, such as PI3Kγ, would reveal the specific amino acid residues involved in the binding.
| Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|
| VAL 882 | Hydrogen Bond (with hydroxyl group) | 2.1 |
| LYS 833 | Hydrogen Bond (with ether oxygen) | 2.5 |
| TRP 812 | Hydrophobic (Pi-Alkyl with octadecyl chain) | 3.8 |
| MET 953 | Hydrophobic (Alkyl with octadecyl chain) | 4.2 |
| ILE 963 | Hydrophobic (Alkyl with octadecyl chain) | 4.5 |
While these in silico tools are powerful for generating testable hypotheses, it is crucial to note that they are predictive in nature. nih.gov The computational predictions for (R)-Batilol would require subsequent experimental validation through in vitro binding assays and functional assays to confirm the identified proteins as true biological targets. Currently, specific and detailed computational studies on the target identification of (R)-Batilol are not widely reported in public scientific literature, highlighting an opportunity for future research.
Future Research Directions and Emerging Methodologies
Advancements in Stereoselective Synthesis of Chiral Alkylglycerols
The synthesis of enantiomerically pure alkylglycerols like (R)-Batilol remains a critical area of research, as the biological activity of these compounds is often stereospecific. ijfans.org Recent progress in stereoselective synthesis offers more efficient and precise methods to obtain these chiral molecules. nih.gov
Key advancements include:
Biocatalysis : The use of enzymes, particularly lipases, has become a cornerstone of chiral synthesis. thegoodscentscompany.com Immobilized lipases, such as Candida antarctica lipase (B570770) (CAL), have demonstrated excellent regioselectivity and enantioselectivity in the synthesis of structured lipids derived from batyl alcohol. skemman.is This chemoenzymatic approach allows for the creation of enantiomerically pure diacylglyceryl ether diastereomers. skemman.is The directed evolution of enzymes is a promising strategy for developing biocatalysts with tailored specificities for producing chiral alkylglycerols. chiralpedia.com
Metal-Catalyzed Reactions : Transition-metal-catalyzed asymmetric synthesis is another powerful tool. chiralpedia.com For instance, metal-catalyzed dynamic kinetic resolution (DKR) of alcohols, often in combination with enzymes, allows for the synthesis of complex chiral molecules with high enantiomeric excess in a one-pot procedure. mdpi.com Novel chiral catalysts continue to be developed, enhancing the toolkit for asymmetric synthesis and facilitating new reaction pathways with high enantioselectivity. ijfans.org
Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials, such as (S)-glycidol or (R)-solketal, to construct the desired stereoisomer of batilol. skemman.isbeilstein-journals.org For example, a four-step chemoenzymatic approach starting from (R)-solketal has been successfully used to synthesize enantiomerically pure diastereomers derived from batyl alcohol. skemman.is
Machine Learning in Synthesis : A transformative development is the integration of machine learning algorithms into stereoselective synthesis. ijfans.org These algorithms can predict reaction outcomes, optimize reaction conditions, and enhance the efficiency and reliability of synthetic routes, representing a paradigm shift in the field. ijfans.orgrsc.org
These advancements are not only refining existing synthetic routes but also enabling the creation of novel chiral alkylglycerols that were previously difficult to access, opening up new possibilities for research and development. ijfans.orgrsc.org
Integration of Omics Technologies in Natural Product Discovery
The discovery and characterization of natural products, including alkylglycerols, have been revolutionized by the advent of 'omics' technologies. nih.gov The integration of genomics, transcriptomics, proteomics, and metabolomics (including lipidomics) provides a comprehensive view of the biosynthesis and function of these molecules. wur.nlfrontiersin.org
Emerging methodologies in this area include:
Lipidomics : As a specialized branch of metabolomics, lipidomics focuses on the large-scale identification and quantification of lipids. nih.govnih.gov Mass spectrometry (MS)-based techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are central to untargeted lipidomics. nih.gov These methods allow for the detailed profiling of the lipidome, enabling the discovery of novel alkylglycerols and the characterization of their metabolism in various biological systems. nih.govlipidomics-regensburg.de
Genomics and Transcriptomics : High-throughput sequencing technologies provide a powerful means to investigate the genetic basis of alkylglycerol biosynthesis. mgi-tech.com By analyzing the genome and transcriptome of organisms that produce these compounds, researchers can identify the genes and enzymatic pathways responsible for their synthesis. plos.orgmdpi.commdpi.com For example, transcriptomic analysis of developing seeds has successfully identified candidate genes involved in lipid biosynthesis. plos.org This knowledge is crucial for understanding the natural diversity of alkylglycerols and for potential bioengineering applications to enhance their production. frontiersin.orgmdpi.com
Multi-Omics Integration : The true power of these technologies lies in their integration. nih.govwur.nl By combining genomic, transcriptomic, and metabolomic data, researchers can link genes to metabolites and elucidate entire biosynthetic pathways. wur.nl This integrated approach helps to prioritize and target the isolation of new bioactive compounds and to understand their roles within complex biological systems, such as the human microbiome. nih.govresearchgate.netrsc.org This strategy moves beyond studying single molecules to understanding the complex metabolic networks in which they function. wur.nl
The application of these omics-based strategies is expected to uncover a wider diversity of naturally occurring alkylglycerols and provide deeper insights into their biological roles and mechanisms of action.
Novel Computational Design Strategies for (R)-Batilol Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to design and evaluate new molecules in silico before undertaking costly and time-consuming laboratory synthesis. beilstein-journals.org These strategies are being applied to design novel derivatives of (R)-Batilol with potentially improved therapeutic properties.
Key computational approaches include:
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) : SAR and QSAR studies are fundamental to medicinal chemistry. uni-bonn.deuni-bonn.de By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, researchers can build predictive models. uni-bonn.deresearchgate.net These models help to identify the key structural features of (R)-Batilol that are essential for its activity and guide the design of new derivatives with enhanced potency or selectivity. academie-sciences.fr
Molecular Docking and Molecular Dynamics (MD) Simulations : These structure-based drug design methods rely on the three-dimensional structure of a biological target. beilstein-journals.orgnih.gov Molecular docking predicts the preferred orientation and binding affinity of a ligand (such as an (R)-Batilol derivative) to its target receptor. mdpi.comnih.gov MD simulations can then be used to study the stability of the ligand-receptor complex over time, providing insights into the molecular interactions that govern binding. nih.govresearchgate.net These techniques are crucial for rationally designing derivatives that can effectively interact with specific biological targets.
Pharmacophore Modeling : This ligand-based approach is used when the 3D structure of the target is unknown. beilstein-journals.org It involves identifying the common structural features of known active molecules to create a pharmacophore model, which represents the essential steric and electronic properties required for biological activity. beilstein-journals.org This model can then be used to screen virtual libraries of compounds to identify new potential derivatives of (R)-Batilol.
These computational strategies enable the systematic exploration of the vast chemical space around the (R)-Batilol scaffold. By prioritizing virtual compounds for synthesis and testing, these in silico methods accelerate the discovery and optimization of new therapeutic agents derived from this important chiral alkylglycerol. uni-bonn.denih.govsci-hub.se
Q & A
(Basic) What are the established methodologies for synthesizing (R)-Batilol, and how can researchers optimize reaction conditions to improve enantiomeric purity?
Answer:
Synthesis of (R)-Batilol typically involves glycerol etherification with stearyl alcohol, employing catalysts like boron trifluoride etherate or enzymatic approaches using lipases for stereoselectivity . To optimize enantiomeric purity:
- Reaction Monitoring : Use chiral HPLC with columns like Chiralpak AD-H to track enantiomer ratios during synthesis .
- Purification : Fractional crystallization in non-polar solvents (e.g., hexane) can isolate the (R)-enantiomer.
- DOE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity to identify conditions favoring high enantiomeric excess (ee) .
(Advanced) How can contradictory findings regarding (R)-Batilol's anti-inflammatory mechanisms be systematically analyzed to reconcile discrepancies across in vitro and in vivo studies?
Answer:
Contradictions often arise from differences in model systems (e.g., cell lines vs. animal tissues) or dosing regimens. Mitigation strategies include:
- PICOT Framework : Define Population (e.g., murine macrophages vs. human hepatocytes), Intervention (dose range), Comparison (baseline inflammation markers), Outcome (cytokine levels), and Timeframe to standardize variables .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to quantify heterogeneity and identify confounding factors .
- Mechanistic Validation : Use siRNA knockdowns in in vitro models to confirm putative targets (e.g., NF-κB) before testing in in vivo systems .
(Basic) What spectroscopic and chromatographic techniques are most effective for characterizing (R)-Batilol's structural integrity and enantiomeric composition?
Answer:
(Advanced) What strategies should be employed to design a robust experimental protocol for assessing (R)-Batilol's metabolic stability in human hepatocyte models while minimizing inter-individual variability?
Answer:
- Sample Sourcing : Use pooled hepatocytes from ≥10 donors to average genetic variability .
- Time-Course Assays : Measure substrate depletion at 0, 30, 60, and 120 minutes to calculate intrinsic clearance .
- Control Normalization : Include reference compounds (e.g., verapamil) to calibrate metabolic activity across batches .
- Statistical Modeling : Apply mixed-effects regression to account for donor demographics (age, CYP450 polymorphisms) .
(Basic) How should researchers conduct a comprehensive literature review to identify knowledge gaps in (R)-Batilol's pharmacological profile?
Answer:
- Boolean Search Strings : Use terms like
"(R)-Batilol AND (anti-inflammatory OR metabolism)"in PubMed/Scopus, filtered for peer-reviewed studies (2010–2025) . - PICOT/FINER Criteria : Evaluate existing studies for Feasibility, Novelty, and Relevance to isolate under-explored areas (e.g., long-term toxicity in primates) .
- Citation Mining : Use tools like Connected Papers to map citation networks and identify seminal works .
(Advanced) What computational modeling approaches are validated for predicting (R)-Batilol's interactions with lipid bilayer membranes, and how can these models be experimentally verified?
Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS with CHARMM36 force fields to simulate partitioning into DPPC bilayers. Key metrics include lateral diffusion coefficients and membrane insertion depth .
- Experimental Validation : Compare MD-predicted partition coefficients with experimental data from isothermal titration calorimetry (ITC) .
- Free Energy Calculations : Apply umbrella sampling to quantify Gibbs free energy changes during membrane permeation .
(Basic) What in vitro assays are recommended for preliminary evaluation of (R)-Batilol's bioactivity?
Answer:
- Anti-Inflammatory Screening : LPS-stimulated TNF-α secretion in THP-1 macrophages (IC₅₀ determination) .
- Metabolic Stability : Microsomal incubation assays with LC-MS/MS quantification of parent compound depletion .
- Cytotoxicity : MTT assays in HepG2 cells to establish safe dosing ranges .
(Advanced) How can researchers address reproducibility challenges in studies investigating (R)-Batilol's effects on lipid metabolism?
Answer:
- Standardized Protocols : Adopt CONSORT guidelines for animal studies, including detailed diet compositions and euthanasia methods .
- Blinded Analysis : Ensure lipidomic data (e.g., LC-MS/MS) are processed by analysts unaware of treatment groups .
- Open Data Sharing : Deposit raw lipidomics datasets in repositories like MetaboLights to enable cross-validation .
(Basic) What ethical considerations are critical when designing animal studies involving (R)-Batilol?
Answer:
- 3Rs Principle : Replace murine models with in vitro systems where possible, reduce sample sizes via power analysis, and refine endpoints (e.g., non-invasive imaging over terminal blood draws) .
- IACUC Compliance : Submit protocols for review, including justification of doses and humane endpoints .
(Advanced) How can transcriptomic and metabolomic data be integrated to elucidate (R)-Batilol's mode of action in cancer cell lines?
Answer:
- Multi-Omics Integration : Use pathway enrichment tools (e.g., MetaboAnalyst 5.0) to map differentially expressed genes (RNA-seq) and metabolites (LC-MS) onto KEGG pathways .
- Network Pharmacology : Construct interaction networks linking (R)-Batilol’s putative targets (e.g., PPAR-γ) to dysregulated metabolites (e.g., arachidonic acid) .
- Functional Knockdowns : Validate hub nodes (e.g., AKT1) via CRISPR-Cas9 to confirm mechanistic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
